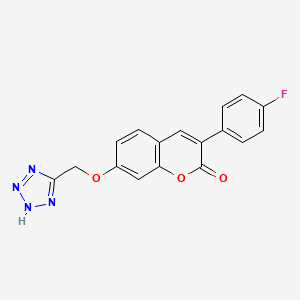![molecular formula C22H24FN3O3 B11305390 N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11305390.png)
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(diméthylamino)-2-(4-fluorophényl)éthyl]-5-(4-éthoxyphényl)-1,2-oxazole-3-carboxamide est un composé organique complexe qui a suscité l'attention dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé présente une combinaison de groupes diméthylamino, fluorophényle, éthoxyphényle et oxazole, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, biologie et médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[2-(diméthylamino)-2-(4-fluorophényl)éthyl]-5-(4-éthoxyphényl)-1,2-oxazole-3-carboxamide implique généralement plusieurs étapes, y compris la formation de composés intermédiaires. Une méthode courante implique la réaction du bromure de 4-fluorophénacyl avec la 3-chloro-2-méthylphénylthiourée dans les conditions de synthèse de thiazole de Hantzsch . Cette réaction est effectuée dans un solvant éthanolique sans catalyseur, conduisant à la formation du composé oxazole souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et un contrôle précis des conditions de réaction garantissent un rendement élevé et une pureté élevée. Le choix des solvants, des réactifs et des méthodes de purification est optimisé pour répondre aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
N-[2-(diméthylamino)-2-(4-fluorophényl)éthyl]-5-(4-éthoxyphényl)-1,2-oxazole-3-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Le composé peut être réduit en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent se produire, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Agents halogénants comme la N-bromosuccinimide pour la bromation.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
N-[2-(diméthylamino)-2-(4-fluorophényl)éthyl]-5-(4-éthoxyphényl)-1,2-oxazole-3-carboxamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base en synthèse organique et comme réactif dans diverses réactions chimiques.
Médecine : Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse d'autres molécules complexes.
Mécanisme d'action
Le mécanisme d'action de N-[2-(diméthylamino)-2-(4-fluorophényl)éthyl]-5-(4-éthoxyphényl)-1,2-oxazole-3-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans l'inflammation ou la prolifération des cellules cancéreuses .
Applications De Recherche Scientifique
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Composés similaires
N-(3-Chloro-2-méthylphényl)-4-(4-fluorophényl)-1,3-thiazol-2-amine : Shares structural similarities and has been studied for its antibacterial activity.
4-(((4-Méthoxyphényl)amino)méthyl)-N,N-diméthylaniline : Another compound with a similar aromatic structure, used in different chemical applications.
Unicité
N-[2-(diméthylamino)-2-(4-fluorophényl)éthyl]-5-(4-éthoxyphényl)-1,2-oxazole-3-carboxamide se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques spécifiques
Propriétés
Formule moléculaire |
C22H24FN3O3 |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H24FN3O3/c1-4-28-18-11-7-16(8-12-18)21-13-19(25-29-21)22(27)24-14-20(26(2)3)15-5-9-17(23)10-6-15/h5-13,20H,4,14H2,1-3H3,(H,24,27) |
Clé InChI |
YFMKNLAXJCCFGP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)F)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11305313.png)

![2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B11305334.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B11305346.png)
![N-[4-(acetylamino)phenyl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11305354.png)
![N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11305356.png)
![5-(4-bromophenyl)-N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11305362.png)

![1-(4-methylphenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B11305373.png)
![N-{2-[3-({1-[(3-chloro-4-fluorophenyl)amino]-1-oxopropan-2-yl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11305381.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3-chlorobenzamide](/img/structure/B11305388.png)


